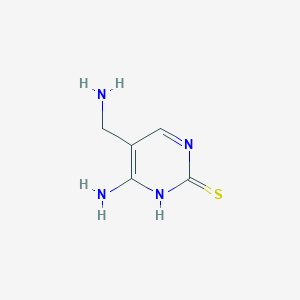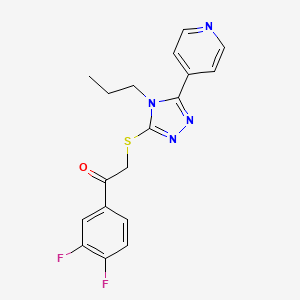
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a difluorophenyl group, a propyl-substituted triazole ring, and a pyridine moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluorophenyl and pyridine groups. One common synthetic route is as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor such as an alkyne or an azide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative and an appropriate leaving group.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.
Final Assembly: The final compound is assembled by linking the triazole ring, difluorophenyl group, and pyridine moiety through a series of condensation and substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The pyridine and triazole moieties can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: This compound has a methyl group instead of a propyl group, which may affect its chemical and biological properties.
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: This compound has a pyridin-3-yl group instead of a pyridin-4-yl group, which may influence its reactivity and interactions with molecular targets.
1-(3,4-Difluorophenyl)-2-((4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-1-one: This compound has a propan-1-one moiety instead of an ethan-1-one moiety, which may alter its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16F2N4OS |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H16F2N4OS/c1-2-9-24-17(12-5-7-21-8-6-12)22-23-18(24)26-11-16(25)13-3-4-14(19)15(20)10-13/h3-8,10H,2,9,11H2,1H3 |
InChI Key |
DLDXOGRDEKJASM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


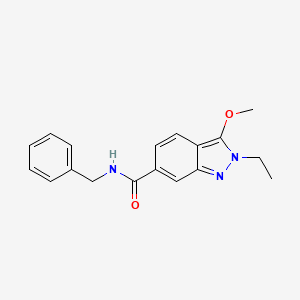

![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
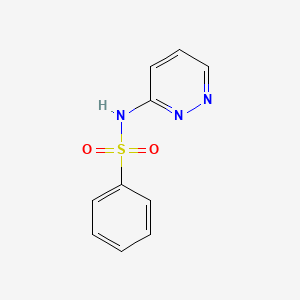
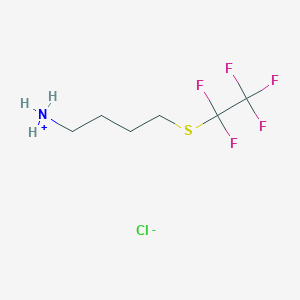
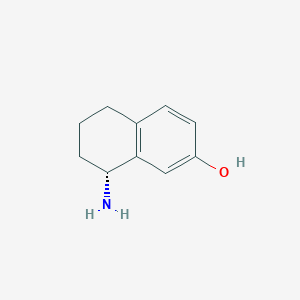
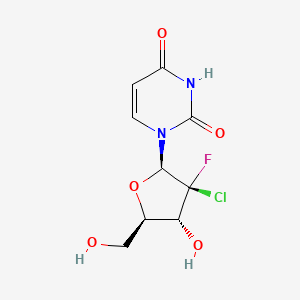
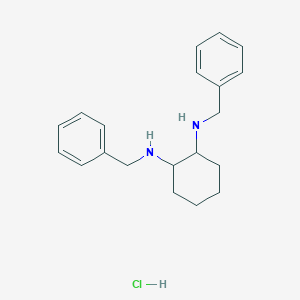
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
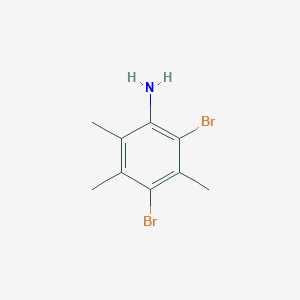
![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)
![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
